2-METHYL-4-[3-NITRO-4-(PHENYLAMINO)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
2-METHYL-4-[3-NITRO-4-(PHENYLAMINO)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a useful research compound. Its molecular formula is C21H16N4O3 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-anilino-3-nitrophenyl)-2-methyl-1(2H)-phthalazinone is 372.12224039 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activities
One study focused on the synthesis and evaluation of novel 1,4-disubstituted phthalazines, including derivatives structurally related to 4-(4-anilino-3-nitrophenyl)-2-methyl-1(2H)-phthalazinone. These compounds were tested in vitro against cancer cell lines, revealing some derivatives exhibiting higher activity than cisplatin, a common chemotherapy drug (Li et al., 2006). This highlights the compound's relevance in the development of new anticancer agents.
Synthetic Applications
Another study described the synthesis of 4H-1,2-benzoxazine derivatives with electron-withdrawing substituents on the benzene ring, showcasing the utility of related phthalazinone compounds as potent intermediates for synthesizing oxygen-functionalized aromatic compounds (Nakamura et al., 2003). This research underscores the compound's versatility in organic synthesis, enabling the creation of various functional materials.
Antimicrobial Activity
Research into novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives revealed expected antimicrobial activity. Through various chemical reactions, a range of derivatives were synthesized and some showed promise as antimicrobial agents (Abubshait et al., 2011). This suggests potential applications in developing new antimicrobial drugs or coatings.
High-Performance Materials
The synthesis and study of modified polyvinyl alcohol containing amino acid moieties as an anticancer agent involved the use of phthalimides compounds derived from phthalazinone structures (Samir et al., 2018). These materials were tested for their anticancer activity, indicating the broad potential of phthalazinone derivatives in biomedical applications.
Properties
IUPAC Name |
4-(4-anilino-3-nitrophenyl)-2-methylphthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-24-21(26)17-10-6-5-9-16(17)20(23-24)14-11-12-18(19(13-14)25(27)28)22-15-7-3-2-4-8-15/h2-13,22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQSVSFFQNWZBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NC4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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